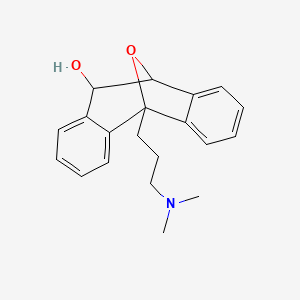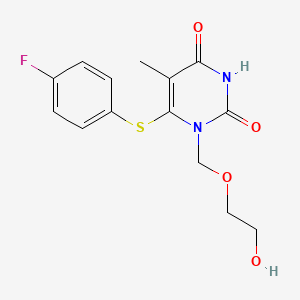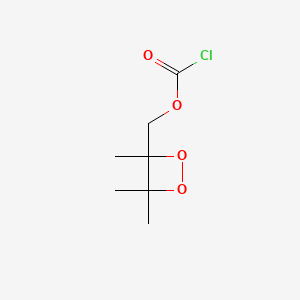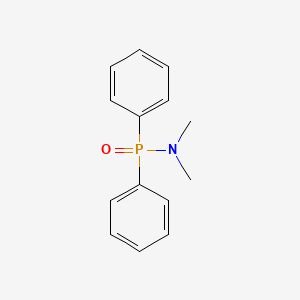
2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosidesIts unique structure allows it to interact with biological molecules in ways that can inhibit the replication of viruses and the proliferation of cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine typically involves the reaction of 2-amino-9H-purine with a suitable ribose derivative. One common method includes the use of chloroacetaldehyde, 2-chloropropanal, or bromomalonaldehyde as reagents. These reactions are carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired nucleoside analog .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification such as chromatography and crystallization. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
化学反应分析
Types of Reactions
2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the ribose moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of nucleoside analogs with different biological activities .
科学研究应用
2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, thereby blocking the elongation of nucleic acid chains .
相似化合物的比较
Similar Compounds
2-Amino-9-(beta-D-ribofuranosyl)purine: Another nucleoside analog with similar antiviral and anticancer properties.
2-Amino-9-(beta-D-2-deoxyribofuranosyl)purine: A closely related compound with slight structural differences that can affect its biological activity.
Uniqueness
2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner. Its ability to inhibit nucleic acid synthesis makes it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
107550-74-3 |
|---|---|
分子式 |
C10H13N5O2 |
分子量 |
235.24 g/mol |
IUPAC 名称 |
[(2S,5R)-5-(2-aminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-10-12-3-7-9(14-10)15(5-13-7)8-2-1-6(4-16)17-8/h3,5-6,8,16H,1-2,4H2,(H2,11,12,14)/t6-,8+/m0/s1 |
InChI 键 |
HXUIKBBUGWIQMV-POYBYMJQSA-N |
手性 SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=CN=C(N=C32)N |
规范 SMILES |
C1CC(OC1CO)N2C=NC3=CN=C(N=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



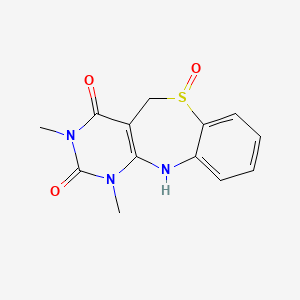
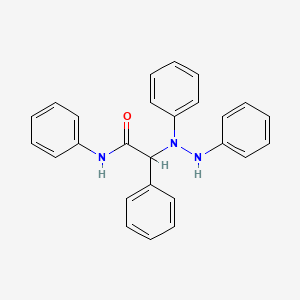
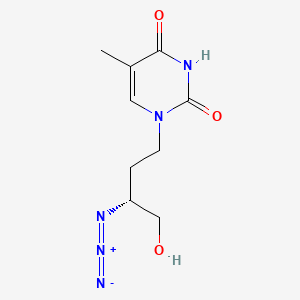
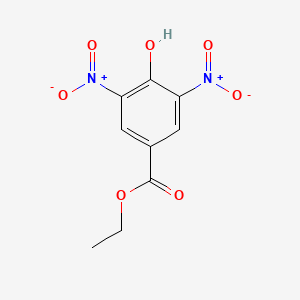
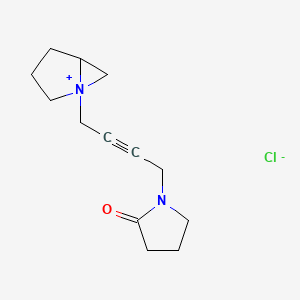
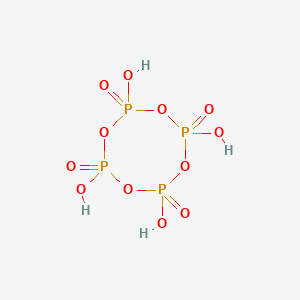
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
